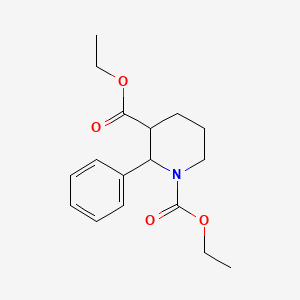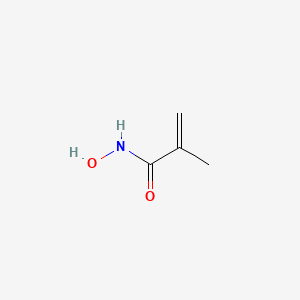![molecular formula C14H22O B14631678 Dispiro[5.0.5~7~.2~6~]tetradecan-13-one CAS No. 57479-50-2](/img/structure/B14631678.png)
Dispiro[5.0.5~7~.2~6~]tetradecan-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[5.0.5~7~.2~6~]tetradecan-13-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of dispiro compounds, which are known for having two spiro-linked rings. The molecular formula of this compound is C_14H_20O_2, and it has a molecular weight of 220.3074 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[5.0.5~7~.2~6~]tetradecan-13-one typically involves the reaction of cyclohexanecarbonyl chloride with dry benzene in the presence of dry triethylamine. The mixture is heated under reflux overnight, and the resulting amine hydrochloride is filtered off. The filtrate is then washed with dilute hydrochloric acid and water, and the solvent is removed on a steam bath. The residue is recrystallized from ligroin-ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dispiro[5.0.5~7~.2~6~]tetradecan-13-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methylene chloride, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
Dispiro[5.0.5~7~.2~6~]tetradecan-13-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of Dispiro[5.0.5~7~.2~6~]tetradecan-13-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dispiro[5.0.5~7~.2~6~]tetradecan-13-one include:
Dispiro[5.1.5.1]tetradecane-7,14-dione: Another dispiro compound with a similar structure but different functional groups.
Dispiro[indoline-3,30-pyrrolizine-10,500-thiazolidines]: These compounds have a similar spirocyclic framework and are used in various research applications.
Chlorfortunones A and B: Sesquiterpenoid dimers with a unique dispiro structure.
Uniqueness
This compound is unique due to its specific spirocyclic arrangement and the presence of a ketone functional group. This combination of structural features gives it distinct chemical and biological properties, making it valuable in various fields of research and application.
Properties
CAS No. |
57479-50-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
dispiro[5.0.57.26]tetradecan-13-one |
InChI |
InChI=1S/C14H22O/c15-12-11-13(7-3-1-4-8-13)14(12)9-5-2-6-10-14/h1-11H2 |
InChI Key |
YCVIADVWQMRQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C23CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


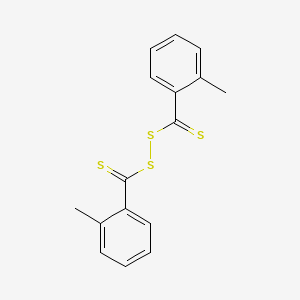
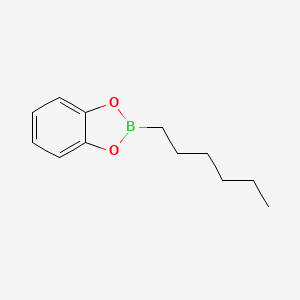
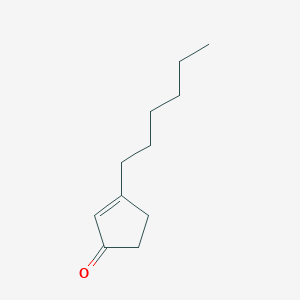
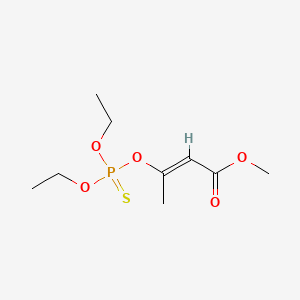
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
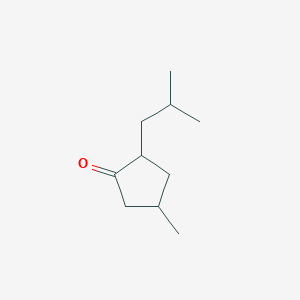
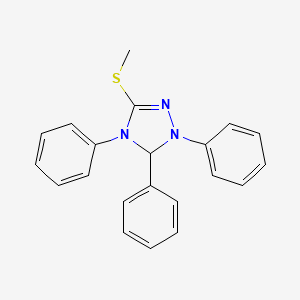

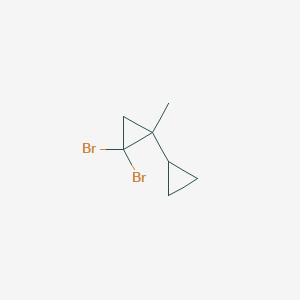
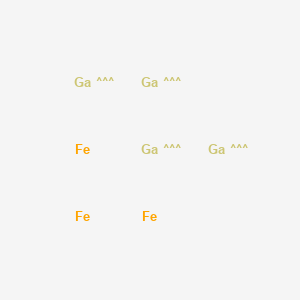

![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
